

Atorvastatin Acetonide: A Technical Guide to its Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: Atorvastatin Acetonide

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Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy is intrinsically linked to its chemical structure and properties. **Atorvastatin acetonide** is a key intermediate in some synthetic routes to atorvastatin, serving to protect the diol functionality. This guide provides an in-depth exploration of the chemical characteristics and the methodologies employed in the structural elucidation of **atorvastatin acetonide**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **atorvastatin acetonide** are summarized below. These parameters are crucial for its handling, formulation, and synthesis.

Property	Value
Molecular Formula	C ₃₆ H ₃₉ FN ₂ O ₅ [1]
Molecular Weight	598.70 g/mol [1]
Melting Point	73-75°C [1]
Solubility	Soluble in Chloroform, Ethyl Acetate, and Methanol. [1]
IUPAC Name	2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
CAS Number	581772-29-4 [1]

Structure Elucidation

The definitive identification and characterization of **atorvastatin acetone**'s molecular structure rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For atorvastatin and its derivatives, both ¹H and ¹³C NMR are employed, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivity.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10 mg of the atorvastatin derivative in a suitable deuterated solvent, such as Methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal reference standard.[\[2\]](#)
- **Instrumentation:** Utilize a high-field NMR spectrometer, for instance, a Bruker Avance III - 500MHz spectrometer.[\[2\]](#)
- **Data Acquisition:**

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum.
- 2D NMR: Perform a suite of two-dimensional experiments including ^1H - ^1H COSY, ^1H - ^{13}C HSQC, and ^1H - ^{13}C HMBC to establish proton-proton and proton-carbon correlations.[\[2\]](#)
- Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign chemical shifts and coupling constants to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method for detecting and quantifying atorvastatin and its metabolites in various matrices.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation:
 - For plasma samples, a protein precipitation step is often employed. Add acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[\[4\]](#)
 - Alternatively, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.[\[3\]](#)
 - The final extract is typically reconstituted in a solution compatible with the mobile phase.[\[3\]](#)
- Chromatographic Separation (LC):
 - Employ a C18 reversed-phase column for separation.[\[3\]](#)
 - Use a mobile phase consisting of a mixture of an aqueous component (e.g., 0.005% formic acid in water) and organic solvents (e.g., acetonitrile and methanol) in an isocratic or gradient elution mode.[\[3\]](#)

- Mass Spectrometric Detection (MS/MS):
 - Utilize an electrospray ionization (ESI) source, often in negative ion mode for atorvastatin and its acidic metabolites.[3]
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[6]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is crucial for studying polymorphism, which can significantly impact the physical properties and bioavailability of a drug.[7][8] While a specific crystal structure for **atorvastatin acetonide** is not readily available in the public domain, the techniques used for atorvastatin calcium are directly applicable.

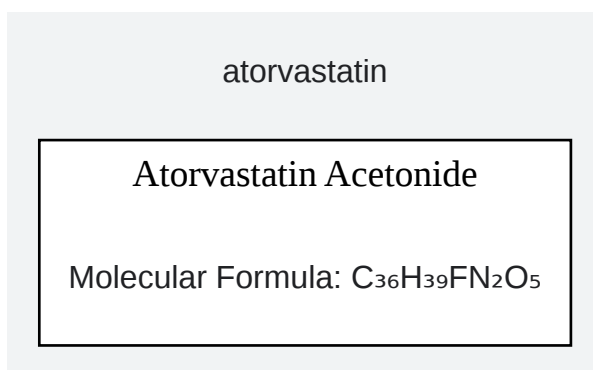
Experimental Protocol: X-ray Diffraction

- Crystal Growth: Grow single crystals of the compound by methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- Data Collection:
 - Mount a suitable single crystal on a goniometer.
 - Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., synchrotron radiation for high resolution) and a detector.[9]
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the phase problem to generate an initial electron density map.
 - Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model best fits the experimental data.[10]

- For powder samples, Powder X-ray Diffraction (PXRD) is used to characterize the crystalline form.^[7]

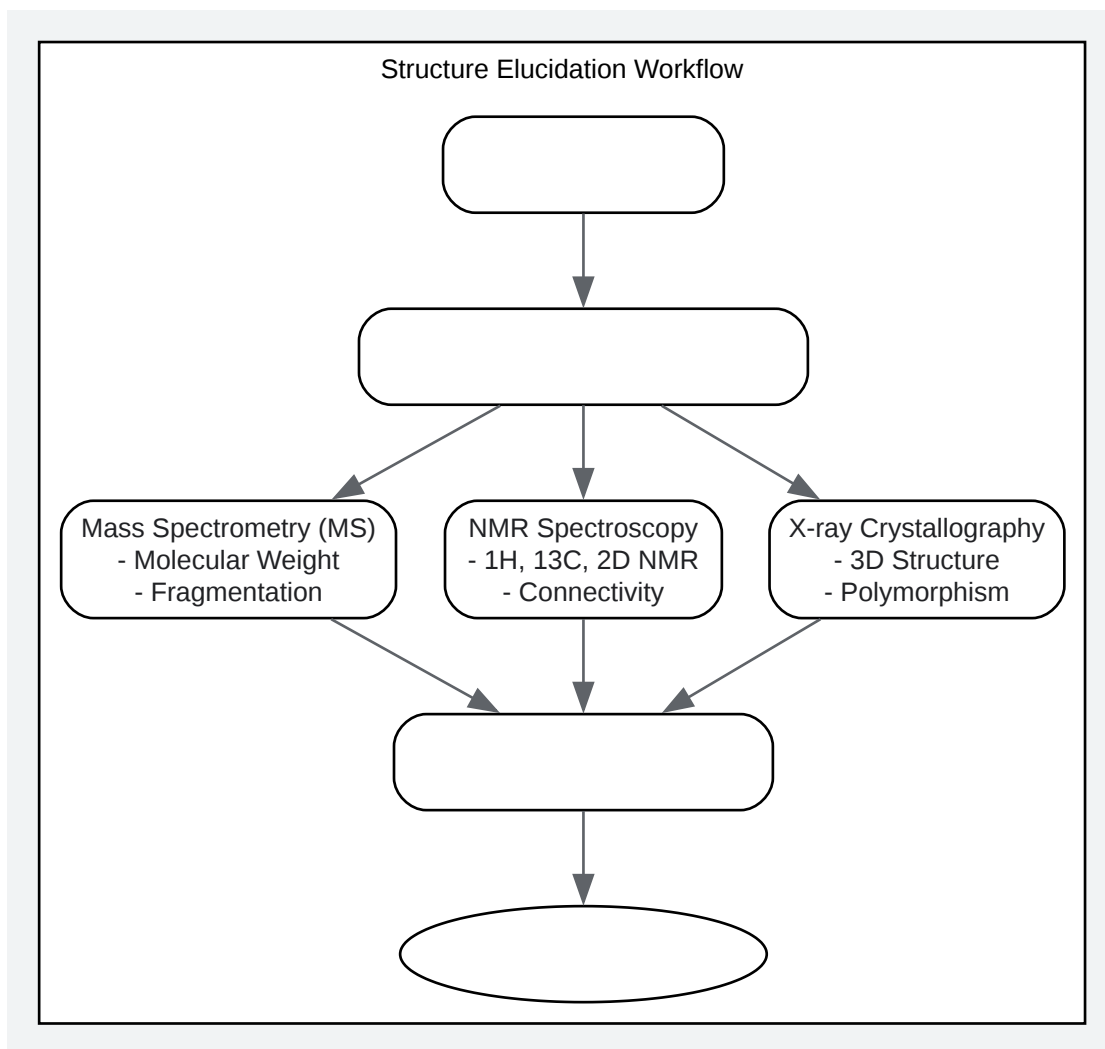
Visualizations

The following diagrams illustrate the chemical structure of **atorvastatin acetoneide**, a general workflow for its structure elucidation, and a key synthetic pathway.



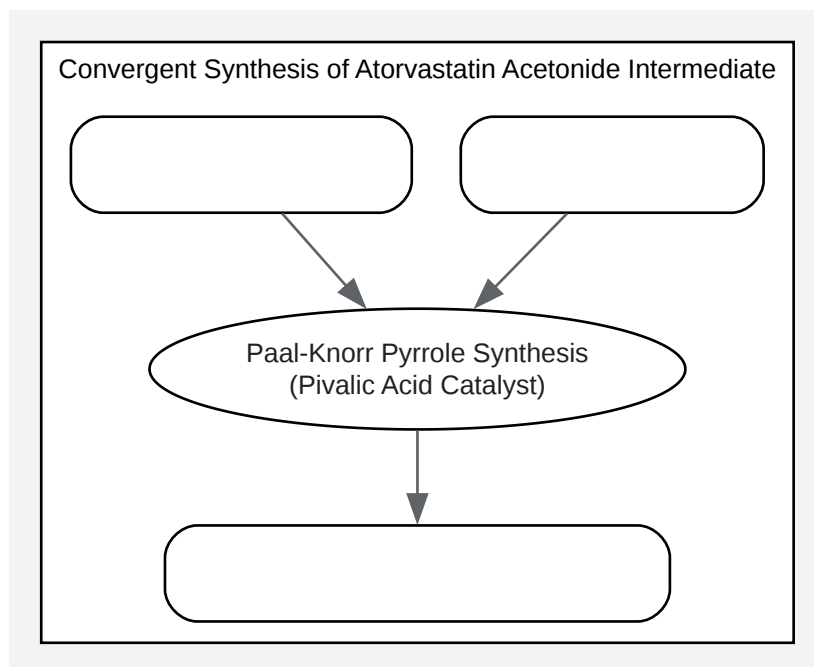
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Caption: 2D Chemical Structure of **Atorvastatin Acetonide**.



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Caption: A generalized workflow for the structure elucidation of a chemical compound.



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Caption: Paal-Knorr synthesis as a convergent strategy for atorvastatin intermediates.[11]

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